3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 440323-72-8
VCID: VC11974937
InChI: InChI=1S/C14H12N2OS2/c1-18-14-15-11-7-8-19-12(11)13(17)16(14)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2
Molecular Formula: C14H12N2OS2
Molecular Weight: 288.4 g/mol

3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 440323-72-8

Cat. No.: VC11974937

Molecular Formula: C14H12N2OS2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 440323-72-8

Specification

CAS No. 440323-72-8
Molecular Formula C14H12N2OS2
Molecular Weight 288.4 g/mol
IUPAC Name 3-benzyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H12N2OS2/c1-18-14-15-11-7-8-19-12(11)13(17)16(14)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key FKJVYDDUBCPKQQ-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2
Canonical SMILES CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2

Introduction

3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is characterized by the presence of sulfur and a methylsulfanyl group, contributing to its unique properties.

Key Characteristics:

  • Molecular Formula: C13H12N2OS

  • Molecular Weight: Approximately 248.31 g/mol

  • Classification: Heterocyclic compound, specifically within the thieno[3,2-d]pyrimidines category

Synthesis of 3-Benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific detailed synthesis protocols are not widely documented, the general approach involves combining appropriate starting materials under controlled conditions to form the desired thieno[3,2-d]pyrimidine structure.

Synthesis Overview:

  • Starting Materials: Typically involve sulfur-containing precursors and aromatic compounds.

  • Reaction Conditions: May include heating, use of catalysts, and specific solvents to facilitate the formation of the thieno[3,2-d]pyrimidine core.

Biological Activities and Applications

This compound is of interest due to its potential biological activities, which can include enzyme inhibition and modulation of signaling pathways. The exact mechanisms depend on the specific biological context.

Potential Applications:

  • Pharmacological Activities: May exhibit diverse pharmacological activities due to its thieno[3,2-d]pyrimidine core.

  • Biological Targets: Could interact with enzymes or receptors, influencing various biological pathways.

Research Findings and Future Directions

Research on 3-benzyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is ongoing, with a focus on optimizing its structure for enhanced biological activity. Modifications to the compound's structure can significantly influence its reactivity and biological efficacy.

Future Research Directions:

  • Structure Optimization: Further studies are needed to optimize the compound's structure for improved pharmacological properties.

  • In Vivo Studies: In-depth in vivo studies are required to fully understand its potential applications and safety profile.

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